molecular formula C7H16O2 B8803835 2-Isopropyl-2-methylpropane-1,3-diol CAS No. 2109-23-1

2-Isopropyl-2-methylpropane-1,3-diol

Cat. No. B8803835
Key on ui cas rn: 2109-23-1
M. Wt: 132.20 g/mol
InChI Key: NJHQOQAEEYIWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08530570B2

Procedure details

A 4 l stirring flask with condenser and nitrogen blanketing was charged with crude 2,3-dimethylbutanal product (250 g, 2.5 mol) (88% 2,3-dimethylbutanal and 11% 4-methylpentanal) and formaldehyde (30% in water, 750 g, 7.5 mol) with 120 g of methanol. Over the course of 1.5 h, sodium hydroxide (25% in water, 645 g, 4 mol) was added dropwise and the batch was heated at 50° C. Following the addition of the base, the batch was stirred at 50° C. for a further 30 min and then adjusted to a pH of 7 with formic acid at room temperature. The phases were separated. The aqueous phase contained diol (˜12%) and so was extracted with amyl alcohol. The combined organic phases were freed under reduced pressure from methanol and amyl alcohol. The crude distillation of the product took place via a distillation bridge (109-135° C. at 4 mbar). The final distillation was carried out in a packed column (108-106° C. at 4 mbar). The product was obtained in a yield of 92% as a solid with a purity of 98%.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
645 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:5](C)[CH3:6])[CH:3]=O.[CH2:8]=[O:9].[CH3:10][OH:11].[OH-].[Na+]>C(O)=O>[CH:2]([C:5]([CH3:6])([CH2:10][OH:11])[CH2:8][OH:9])([CH3:3])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
CC(C=O)C(C)C
Name
Quantity
750 g
Type
reactant
Smiles
C=O
Name
Quantity
120 g
Type
reactant
Smiles
CO
Step Two
Name
Quantity
645 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
A 4 l stirring flask with condenser
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition of the base
STIRRING
Type
STIRRING
Details
the batch was stirred at 50° C. for a further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
so was extracted with amyl alcohol
DISTILLATION
Type
DISTILLATION
Details
The crude distillation of the product
CUSTOM
Type
CUSTOM
Details
via a distillation bridge (109-135° C. at 4 mbar)
DISTILLATION
Type
DISTILLATION
Details
The final distillation
CUSTOM
Type
CUSTOM
Details
was carried out in a packed column (108-106° C. at 4 mbar)
CUSTOM
Type
CUSTOM
Details
The product was obtained in a yield of 92% as a solid with a purity of 98%

Outcomes

Product
Name
Type
Smiles
C(C)(C)C(CO)(CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2025 BenchChem. All Rights Reserved.